Tivozanib

概述

描述

准备方法

替沃扎尼的合成涉及多个步骤,从关键中间体的制备开始。 一种方法涉及将 4-((4-氨基-3-氯苯氧基)甲基)-6,7-二甲氧基喹啉与各种试剂反应以形成最终产物 . 反应条件通常包括使用甲醇等溶剂和碳载钯等催化剂在氢气压力下 . 工业生产方法侧重于优化产量和纯度,同时最大限度地减少成本和环境影响 .

化学反应分析

科学研究应用

Tivozanib is an oral vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI) used in the treatment of advanced renal cell carcinoma (RCC) . It functions by inhibiting VEGFR-1, -2, and -3 . The Food and Drug Administration (FDA) approved this compound in 2021 for treating advanced RCC in adult patients who have undergone two or more systemic therapies . In other countries, such as the UK, it is indicated as a first-line therapy for adults with advanced RCC and VEGFR and mTOR pathway inhibitor-naïve patients after disease progression following one previous treatment with cytokine therapy for advanced disease .

Scientific Research Applications

This compound has demonstrated efficacy and a manageable safety profile in clinical trials, making it a valuable option for patients with advanced RCC . It has been compared to sorafenib in multiple studies, showing improvements in progression-free survival and objective response rates .

Clinical Trials and Outcomes

- TIVO-3 Trial: This phase 3 trial evaluated this compound versus sorafenib in patients with relapsed/refractory advanced RCC who had progressed after 2 or 3 prior systemic therapies (≥1 VEGFR TKI) . The progression-free survival (PFS), which was the primary endpoint of the study, was 5.6 months with this compound vs. 3.9 months with sorafenib . The objective response rate (ORR) by RECIST v1.1 for this compound was 18%, with stable disease reported for 55% of patients .

- TiNivo-2 Study: A phase 3 study, investigated this compound in combination with nivolumab versus this compound monotherapy in patients with RCC following 1 or 2 prior therapies, including an immune checkpoint inhibitor . The objective response rate for this compound + nivolumab was 19.3%, and for this compound alone it was 19.8% .

- TIVO-1 Trial: This trial investigated the efficacy and safety of this compound versus sorafenib as an initial targeted therapy . this compound significantly increased progression-free survival, response rates, and the duration of responses with a superior safety profile .

Efficacy in Heavily Pretreated Patients

This compound has shown modest efficacy in heavily pretreated patients with advanced RCC . Patients with relatively indolent disease and prior prolonged TKI therapy may experience more benefit .

Adverse Events

While this compound is generally well-tolerated, some adverse events (AEs) have been reported . Common AEs include hypertension, which was the most common grade 3-4 adverse event reported with this compound (20%) .

Comparison of TIVO-1 and TIVO-3 Trials

The TIVO-1 and TIVO-3 trials provide valuable insights into the efficacy and safety of this compound in different settings :

| TIVO-1 | TIVO-3 | |

|---|---|---|

| This compound (n=260) | Sorafenib (n=257) | This compound (n=175) |

| Sorafenib (n=175) | No % | No % |

| Progression-free survival | 11.9 months | 9.1 months |

| 5.6 months | 3.9 months | |

| Complete response | 3 (1.2%) | 2 (0.8%) |

| 0 | 0 | |

| Partial response | 83 (31.9%) | 58 (22.6%) |

| 31 (18%) | 14 (8%) | |

| Stable disease | 134 (51.5%) | 168 (65.4%) |

| 94 (55%) | 99 (57%) | |

| Progressive disease | 34 (13.1%) | 19 (7.4%) |

| 37 (22%) | 32 (18%) | |

| Objective response | 86 (33.1%) | 60 (23.3%) |

| 31 (18%) | 14 (8%) | |

| Not evaluable | 6 (2.3%) | 10 (3.9%) |

| 10 (6%) | 30 (17%) |

Case Studies

作用机制

替沃扎尼通过选择性抑制血管内皮生长因子受体 1、2 和 3 发挥作用 . 这些受体参与促进血管生成和肿瘤生长的信号通路。 通过阻断这些受体,替沃扎尼减少了肿瘤的血液供应,从而抑制了它们的生长和增殖 .

相似化合物的比较

生物活性

Tivozanib (AV-951) is a potent, selective tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs). It is designed to inhibit angiogenesis, a critical process in tumor growth and metastasis. This compound has shown promise in various malignancies, particularly in advanced renal cell carcinoma (RCC) and ovarian cancer. The following sections delve into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant case studies.

VEGFR Inhibition

This compound selectively inhibits all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3), leading to reduced angiogenesis. This inhibition disrupts the signaling pathways that promote tumor proliferation and metastasis. Studies have demonstrated that this compound effectively reduces the expression of matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), which are involved in tumor invasion and metastasis .

Cell Cycle Arrest and Apoptosis

Research indicates that this compound induces G2/M cell cycle arrest in cancer cells. In ovarian cancer cell lines such as OVCAR3 and A2780CP, this compound treatment increased the proportion of cells in the G2/M phase while decreasing those in the G1/S phase. Additionally, it promoted apoptosis as evidenced by an increase in sub-G0/G1 populations . Key proteins involved in cell cycle regulation, including Cdc25C and cyclin B1, were downregulated, while p21 levels increased following treatment .

Impact on Signaling Pathways

This compound's inhibition of VEGFR leads to downstream effects on several signaling pathways. For instance, it attenuates the AKT, ERK1/2, and NF-κB pathways in certain ovarian cancer cells. However, some cell lines may exhibit compensatory activation of ERK1/2 as a response to VEGFR inhibition .

Renal Cell Carcinoma (RCC)

The TIVO-3 trial compared this compound with sorafenib in patients with metastatic renal cell carcinoma who had previously undergone multiple therapies. The results indicated a median progression-free survival (PFS) of 5.6 months for this compound compared to 3.9 months for sorafenib, with a hazard ratio of 0.73 . The objective response rate was also significantly higher for this compound at 23% versus 11% for sorafenib .

| Outcome | This compound | Sorafenib |

|---|---|---|

| Median PFS | 5.6 months | 3.9 months |

| Objective Response Rate | 23% | 11% |

| Disease Control Rate | 82% | 69% |

Ovarian Cancer

In addition to RCC, this compound is under investigation for its efficacy in ovarian cancer. A phase II study is exploring its use in recurrent platinum-resistant ovarian cancer. Preliminary findings suggest that this compound may enhance the effectiveness of EGFR-directed therapies when used in combination .

TIVO-3 Study: Advanced RCC

The TIVO-3 study provided significant insights into the long-term efficacy of this compound in patients with relapsed/refractory advanced RCC. Notably, it demonstrated a consistent safety profile with manageable side effects across diverse patient demographics . The study included patients who had previously received immuno-oncology therapy alongside VEGFR TKIs, underscoring this compound's potential utility in heavily pretreated populations .

Phase II Study in Ovarian Cancer

A multicenter phase II study is currently evaluating this compound's activity against recurrent platinum-resistant ovarian cancer. Initial results indicate that this compound may induce significant anti-tumor effects by targeting the VEGF pathway, potentially providing a new therapeutic option for this challenging patient population .

常见问题

Basic Research Questions

Q. What is the mechanistic rationale for tivozanib’s selective inhibition of VEGF receptors, and how does this influence experimental design in preclinical studies?

this compound is a potent, selective tyrosine kinase inhibitor (TKI) targeting VEGF receptors 1, 2, and 3 with minimal off-target activity. Its long half-life (~89 hours) and high specificity reduce toxicity and enable sustained VEGF pathway suppression, making it suitable for preclinical models requiring prolonged angiogenesis inhibition. Methodologically, researchers should prioritize in vitro kinase profiling assays (e.g., competitive binding studies) to confirm selectivity and in vivo xenograft models with serial tumor measurements to assess anti-angiogenic effects .

Q. How was the phase 3 TIVO-3 trial structured, and what were its primary efficacy endpoints?

The TIVO-3 trial (NCT02627963) randomized 350 patients with relapsed/refractory advanced RCC (after ≥2 prior therapies, including a VEGFR TKI) 1:1 to this compound (1.34 mg/day, 21 days on/7 days off) or sorafenib (400 mg twice daily). The primary endpoint was progression-free survival (PFS), with this compound showing a median PFS of 5.6 months vs. 3.9 months for sorafenib (HR: 0.73; p = 0.016). Secondary endpoints included overall survival (OS) and safety. Experimental design emphasized stratification by prior checkpoint inhibitor (CPI) use and International Metastatic RCC Database Consortium (IMDC) risk criteria .

Q. What methodological approaches are used to assess this compound’s tolerability compared to other TKIs?

TIVO-3 demonstrated lower rates of grade ≥3 adverse events (AEs) with this compound (46%) vs. sorafenib (55%), notably fewer hand-foot syndrome (2% vs. 16%) and diarrhea (2% vs. 8%). Researchers should employ AE monitoring via CTCAE criteria, dose modification tracking, and quality-of-life metrics (e.g., Q-TWiST analysis). This compound’s selective VEGFR targeting reduces off-target toxicities, enabling longer treatment durations without dose reductions .

Advanced Research Questions

Q. How can researchers reconcile the discordance between PFS and OS outcomes in the TIVO-3 trial?

While this compound improved PFS (HR: 0.73; p = 0.016), OS did not reach significance (median 16.4 vs. 19.2 months; HR: 0.97; p = 0.78). This discrepancy may reflect post-progression therapies confounding OS, particularly CPI rechallenge. Advanced analysis should include:

- Crossover-adjusted survival models (e.g., rank-preserving structural failure time).

- Subgroup analyses : Patients with prior CPI exposure showed OS HR: 0.69 (95% CI: 0.43–1.11), suggesting enhanced benefit in CPI-pretreated cohorts .

- Landmark analyses to isolate this compound’s effect before subsequent therapies .

Q. What methodologies are recommended for evaluating this compound’s synergy with immune checkpoint inhibitors (ICIs) in refractory RCC?

The TiNivo-2 trial combined this compound with nivolumab in CPI-naïve RCC, showing median PFS of 12.3 months. To optimize combinatorial design:

- Pharmacodynamic biomarkers : Assess tumor-infiltrating lymphocytes (TILs) and VEGF-A levels pre/post-treatment.

- Sequencing strategies : Test this compound as maintenance post-ICI to exploit VEGF-driven immunosuppression reversal.

- Dose optimization : Use adaptive phase I/II designs to balance toxicity (e.g., hypertension) and efficacy .

Q. How can Q-TWiST analysis be applied to quantify this compound’s clinical benefit beyond traditional endpoints?

In TIVO-3, Q-TWiST (quality-adjusted time without symptoms/toxicity) analysis compared this compound vs. sorafenib, showing significant improvement (15.04 vs. 12.78 months; p = 0.0493). Researchers should:

- Define health states (e.g., toxicity, progression-free, post-progression).

- Assign utility weights via patient-reported outcomes (PROs).

- Use bootstrapping to estimate confidence intervals for Q-TWiST differences .

Q. What computational-experimental frameworks validate this compound’s off-target interactions, and how do they inform repurposing?

A machine learning model (kernel-based regression) predicted this compound’s off-target kinase interactions, validated via in vitro binding assays. Key steps:

- Kinase profiling : Test 7 predicted kinases (e.g., FRK, FYN A, ABL1) using radiometric binding assays.

- Functional validation : Assess phosphorylation inhibition in cell lines.

- Repurposing potential : Explore efficacy in ABL1-driven cancers (e.g., CML) or FYN-overexpressing tumors .

Q. What pharmacokinetic (PK) challenges arise in this compound combination studies, and how are they addressed methodologically?

this compound’s long half-life complicates combination dosing schedules. In a phase Ib colorectal cancer trial with everolimus, researchers:

属性

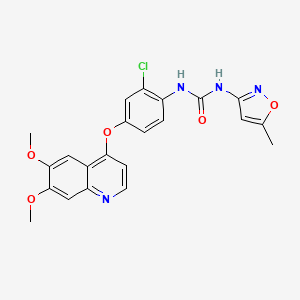

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMVMDHWKHCIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963865 | |

| Record name | Tivozanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1g/mL | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The VHL mutation-HIF upregulation-VEGF transcription is the main pathway implicated in the growth of renal cell carcinoma. Vascular endothelial growth factor receptors (VEGFR receptors) are important targets for tyrosine kinase inhibitors, which halt the growth of tumours. Tivozanib is a tyrosine kinase inhibitor that exerts its actions by inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2 and VEGFR-3 and inhibits other kinases such as c-kit and platelet derived growth factor beta (PDGFR β). The above actions inhibit tumour growth and progression, treating renal cell carcinoma. | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

475108-18-0 | |

| Record name | Tivozanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475108-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tivozanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475108180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tivozanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIVOZANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172030934T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

220-233 | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。